molecular formula C10H14N2O B13252621 2-(Pyridin-2-yl)oxan-4-amine

2-(Pyridin-2-yl)oxan-4-amine

Cat. No.: B13252621
M. Wt: 178.23 g/mol
InChI Key: YBDZHJIYDLBGCL-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)oxan-4-amine is a heterocyclic compound featuring a pyridine ring linked to a tetrahydropyran (oxane) moiety via a direct bond at the pyridine’s 2-position. The oxane ring contains an amine group at its 4-position, conferring both basicity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-pyridin-2-yloxan-4-amine

InChI

InChI=1S/C10H14N2O/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-3,5,8,10H,4,6-7,11H2

InChI Key

YBDZHJIYDLBGCL-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1N)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)oxan-4-amine typically involves the formation of the oxane ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor, such as a pyridin-2-yl-substituted alcohol, under acidic conditions to form the oxane ring. The amine group can then be introduced through reductive amination or other suitable reactions .

Industrial Production Methods

Industrial production of 2-(Pyridin-2-yl)oxan-4-amine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, while the oxane ring and amine group can participate in additional hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Pyridin-2-yl vs. Pyridin-4-yl Substitution

The position of the pyridine substituent significantly impacts physicochemical and biological properties. For instance:

  • 2-(Pyridin-4-yl)oxan-4-amine (hypothetical isomer): A positional isomer with the pyridine ring attached at the oxane’s 4-position would exhibit distinct electronic and steric profiles. highlights that pyridin-2-yl and pyridin-4-yl isomers in vinylbenzaldehyde derivatives differ in crystal packing (space groups: P21/c vs. P21) and dipole moments, influencing solubility and intermolecular interactions .
  • 5-(Pyridin-4-yl)thiazol-2-amine (): Replacing oxane with a thiazole ring introduces aromaticity and sulfur-based interactions. The pyridin-4-yl group in this compound may enhance π-π stacking with biological targets compared to pyridin-2-yl derivatives.

Substituent Effects on the Oxane Ring

  • Fluorine’s electron-withdrawing effect may reduce basicity at the amine site compared to the pyridinyl analog.

Heterocyclic Core Variations

  • Phthalocyanines with 2-Pyridineethanol Substituents (): Macrocyclic phthalocyanines bearing pyridin-2-yl ethoxy groups exhibit strong metal-coordination properties (e.g., Zn²⁺ binding).
  • Thiazole Derivatives (): Thiazole rings introduce aromatic heterocyclic character and sulfur atoms, which can enhance metabolic stability compared to oxane-based structures.

Functional Group Comparisons

Amine vs. Urea/Carboxamide Derivatives

  • (2-(Pyridin-2-yl)ethyl)urea (): The urea group provides hydrogen-bond donor/acceptor sites, improving water solubility and target binding affinity. In contrast, the primary amine in 2-(Pyridin-2-yl)oxan-4-amine offers stronger basicity (pKa ~9–10) but fewer hydrogen-bonding opportunities.
  • N-Methylsulfonyl Pyridine Carboxamides (): Sulfonamide and carboxamide groups enhance electronegativity and metabolic resistance compared to simple amines.

Biological Activity

2-(Pyridin-2-yl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including receptor interactions, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(Pyridin-2-yl)oxan-4-amine features a pyridine ring attached to an oxan-4-amine moiety. This configuration allows for various interactions within biological systems, particularly as a ligand for different receptors.

Biological Activity Overview

Research indicates that 2-(Pyridin-2-yl)oxan-4-amine exhibits notable biological activity, particularly in the following areas:

The mechanism of action for 2-(Pyridin-2-yl)oxan-4-amine primarily involves its interaction with specific molecular targets:

  • Binding Affinity : The compound likely engages in hydrogen bonding and hydrophobic interactions with receptor sites, modulating their activity. This binding affinity is critical for its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Serotonin Receptor ModulationPotential ligand for 5-HT6 receptor linked to cognitive functions
Antimicrobial PropertiesStructural derivatives show promise against various pathogens
Anticancer PotentialSimilar compounds exhibit cytotoxic effects on cancer cell lines

Case Study: Serotonin Receptor Interaction

A study focusing on the binding affinity of various pyridine derivatives to the 5-HT6 receptor revealed that compounds similar to 2-(Pyridin-2-yl)oxan-4-amine demonstrated significant interaction scores, indicating their potential effectiveness in modulating serotonin pathways .

Case Study: Antimicrobial Activity

In a comparative analysis, derivatives of pyridine were tested against a range of bacterial strains. While direct studies on 2-(Pyridin-2-yl)oxan-4-amine were not available, related compounds showed significant inhibition rates, suggesting that further exploration could validate its antimicrobial efficacy.

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